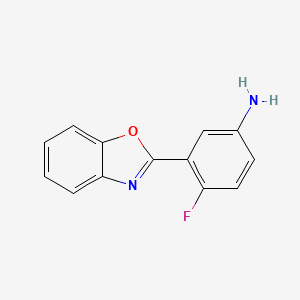

3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline is a heterocyclic aromatic compound that features a benzoxazole ring fused with a fluorinated aniline moiety

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline typically involves the condensation of 2-aminophenol with 4-fluoroaniline under acidic conditions. A common method includes the use of phosphorus oxychloride (POCl3) as a dehydrating agent to facilitate the cyclization process. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts such as metal catalysts or nanocatalysts can be employed to enhance the efficiency of the reaction. The use of green chemistry principles, such as solvent-free conditions or the use of ionic liquids, is also explored to make the process more environmentally friendly .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinone derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation using sulfur trioxide (SO3) or chlorosulfonic acid (HSO3Cl), and halogenation using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amines or alcohols.

Substitution: Nitro, sulfonyl, or halogenated derivatives

科学研究应用

Synthesis of Fluorinated Quinolones

One of the primary applications of 3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline is its role as an intermediate in the synthesis of fluorinated quinolones. Quinolones are a class of antibiotics known for their broad-spectrum activity against bacterial infections. The introduction of a fluorine atom into the quinolone structure can enhance its potency and broaden its spectrum of activity. A study published in "Synthesis" highlights an efficient method for preparing these important therapeutic agents using this compound as a precursor.

Research indicates that this compound exhibits significant biological activity. Interaction studies have focused on its binding affinity with various biological targets, which is crucial for optimizing its therapeutic potential and minimizing side effects. The compound's unique structure suggests potential applications in:

Material Science

The compound's unique chemical structure also suggests potential applications in material science, particularly in the development of new materials with specific electronic or optical properties. Its fluorinated nature may enhance certain material characteristics, making it suitable for advanced applications.

作用机制

The mechanism of action of 3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The benzoxazole moiety is known to exhibit strong binding affinity to various biological targets, which can be exploited for therapeutic purposes .

相似化合物的比较

- 2-(1,3-Benzoxazol-2-yl)-5-fluoroaniline

- 3-(1,3-Benzoxazol-2-yl)-2-fluoroaniline

- 4-(1,3-Benzoxazol-2-yl)-2-fluoroaniline

Comparison: 3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline is unique due to the specific positioning of the fluorine atom, which can significantly influence its electronic properties and reactivity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in drug discovery and material science .

生物活性

3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential applications in medicine and industry.

- Molecular Formula : C₁₃H₉FN₂O

- Molar Mass : 228.22 g/mol

- Melting Point : 153-156 °C

- CAS Number : 220705-28-2

The biological activity of this compound is attributed to its interaction with various biological targets:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, targeting various pathogens. Studies have shown that it can inhibit bacterial growth effectively, making it a candidate for further development in antimicrobial therapies.

- Anti-cancer Properties : Research indicates that this compound may possess anti-cancer activity by inducing apoptosis in cancer cells. It has been linked to the inhibition of specific signaling pathways involved in cell proliferation and survival .

- Interaction with Enzymes : The compound has been found to interact with protein tyrosine phosphatase-1B (PTP-1B), which plays a crucial role in insulin signaling and glucose homeostasis. This interaction suggests potential applications in managing diabetes and related metabolic disorders.

Pharmacokinetics

Pharmacokinetic studies of similar benzoxazole derivatives indicate that this compound is relatively stable under physiological conditions. Its absorption, distribution, metabolism, and excretion (ADME) properties are essential for understanding its therapeutic potential:

- Absorption and Distribution : The compound is likely absorbed effectively through biological membranes due to its lipophilicity. Its distribution within tissues may be influenced by specific transporters.

- Metabolism : The metabolic pathways involve oxidation to form quinone derivatives and reduction to amines or alcohols. Understanding these pathways is crucial for predicting its behavior in biological systems.

Biological Activity Data Table

Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting strong potential for development as an antibiotic agent.

Anti-cancer Activity

In vitro studies using human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies revealed that it activates caspase pathways leading to apoptosis, highlighting its potential as an anti-cancer therapeutic.

Applications in Research and Industry

This compound serves multiple roles across various fields:

- Medicinal Chemistry : As a lead compound for drug discovery targeting microbial infections and cancer.

- Material Science : Utilized in developing organic light-emitting diodes (OLEDs) due to its fluorescent properties.

属性

IUPAC Name |

3-(1,3-benzoxazol-2-yl)-4-fluoroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2O/c14-10-6-5-8(15)7-9(10)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPQMNYKHHIKRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382432 |

Source

|

| Record name | 3-(1,3-benzoxazol-2-yl)-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220705-28-2 |

Source

|

| Record name | 3-(1,3-benzoxazol-2-yl)-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。